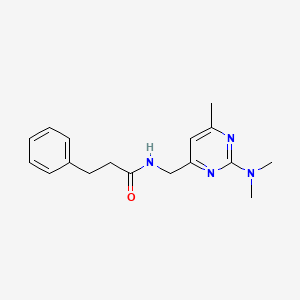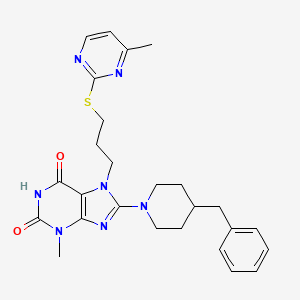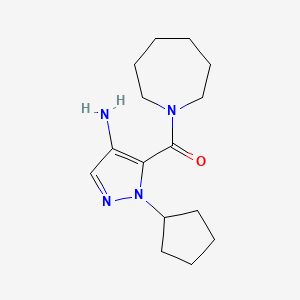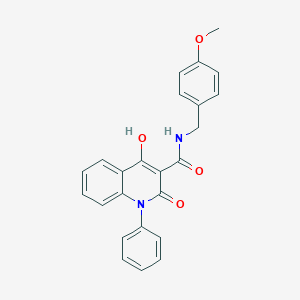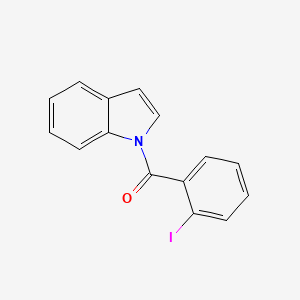
(1H-Indol-1-yl)(2-iodophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1H-Indol-1-yl)(2-iodophenyl)methanone: is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and pharmacological properties. This compound is characterized by the presence of an indole ring attached to a phenyl group substituted with an iodine atom.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indol-1-yl)(2-iodophenyl)methanone typically involves the reaction of indole derivatives with iodobenzene derivatives under specific conditions. One common method is the Mizoroki-Heck reaction, which is a palladium-catalyzed coupling reaction. This reaction is carried out in an aqueous medium, often using palladium acetate as the catalyst and a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve large-scale Mizoroki-Heck reactions with optimized conditions to ensure high yield and purity. The reaction parameters, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve the desired product.
化学反应分析
Types of Reactions: (1H-Indol-1-yl)(2-iodophenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It participates in coupling reactions such as the Mizoroki-Heck reaction to form complex structures.
Common Reagents and Conditions:
Palladium Acetate: Used as a catalyst in coupling reactions.
Triethylamine: Acts as a base in substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed:
Substituted Indoles: Formed through substitution reactions.
Oxidized or Reduced Derivatives: Formed through oxidation or reduction reactions.
Coupled Products: Formed through coupling reactions like the Mizoroki-Heck reaction.
科学研究应用
Chemistry: (1H-Indol-1-yl)(2-iodophenyl)methanone is used as a building block in organic synthesis to create more complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It serves as a model compound to understand the behavior of indole derivatives in biological systems.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. Its ability to interact with specific molecular targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the development of new materials and catalysts.
作用机制
The mechanism of action of (1H-Indol-1-yl)(2-iodophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The indole ring structure allows it to bind to these targets, modulating their activity. For example, in anticancer research, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth .
相似化合物的比较
(1-Pentyl-1H-indol-3-yl)(2-iodophenyl)methanone: Similar structure with a pentyl group instead of a hydrogen atom on the indole ring.
(4-Methoxyphenyl)(1-pentyl-1H-indol-3-yl)methanone: Contains a methoxy group on the phenyl ring.
JWH-210: A naphthoylindole derivative with similar biological activity.
Uniqueness: (1H-Indol-1-yl)(2-iodophenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodine atom on the phenyl ring enhances its reactivity and potential interactions with molecular targets, making it a valuable compound in various research fields .
属性
IUPAC Name |
indol-1-yl-(2-iodophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10INO/c16-13-7-3-2-6-12(13)15(18)17-10-9-11-5-1-4-8-14(11)17/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSUBEXNDLUMLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2C(=O)C3=CC=CC=C3I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(3-fluorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide](/img/structure/B3020429.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-({1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide](/img/structure/B3020432.png)
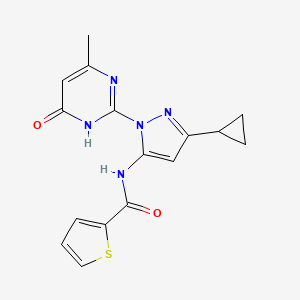
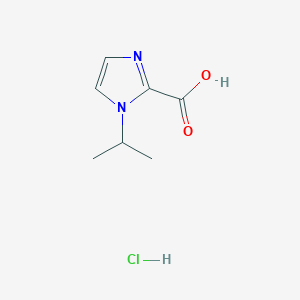
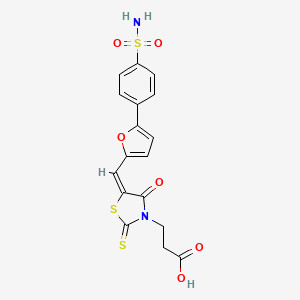
![2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-3H,4H-thieno[2,3-d]pyrimidin-3-yl]-N-(propan-2-yl)acetamide](/img/structure/B3020439.png)
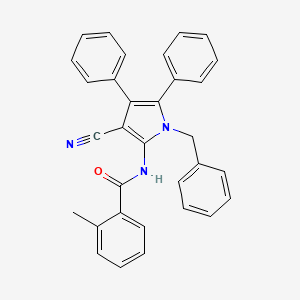
![2-{[(E)-2-Nitrovinyl]amino}benzoic acid](/img/structure/B3020442.png)
![5-amino-4-(1H-benzo[d]imidazol-2-yl)-1-butyl-1H-pyrrol-3(2H)-one](/img/structure/B3020445.png)
